[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid
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Overview
Description
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is a compound that belongs to the class of succinic acids, which are dicarboxylic acids. This compound is characterized by the presence of a non-4-enyl group with three methyl substitutions at positions 2, 4, and 6. Succinic acids are known for their role in various biochemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid can be achieved through several synthetic routes. One common method involves the alkylation of succinic acid derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the succinic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of succinic acid and its derivatives often involves microbial fermentation processes. For example, Escherichia coli and Actinobacillus succinogenes are commonly used microorganisms for the production of succinic acid through fermentation. These processes are optimized for high yield and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid involves its interaction with various molecular targets and pathways. As a succinic acid derivative, it participates in the tricarboxylic acid (TCA) cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for cellular energy production and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: The parent compound, which is a key intermediate in the TCA cycle.
Malic Acid: Another dicarboxylic acid involved in the TCA cycle.
Fumaric Acid: A compound that is directly converted from succinic acid in the TCA cycle.
Uniqueness
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is unique due to its specific alkyl substitutions, which can impart distinct chemical and biological properties compared to other succinic acid derivatives. These substitutions can affect its reactivity, solubility, and interactions with biological molecules .
Properties
Molecular Formula |
C16H28O4 |
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Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+ |
InChI Key |
RPMHEVDKKHDKTR-KPKJPENVSA-N |
Isomeric SMILES |
CCCC(C)/C=C(\C)/CC(C)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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